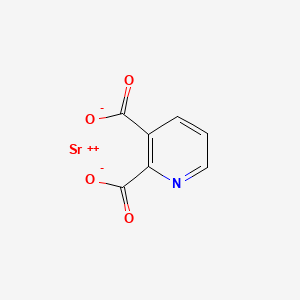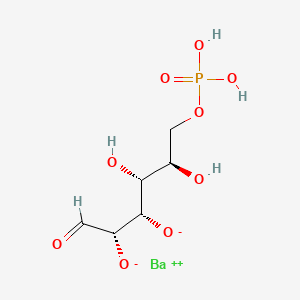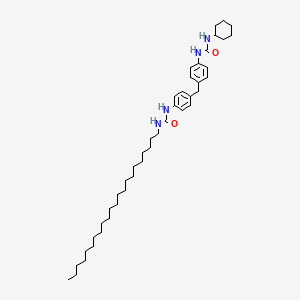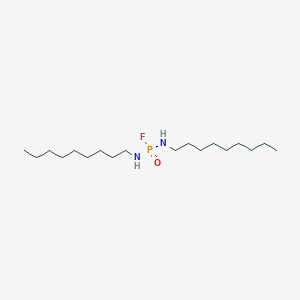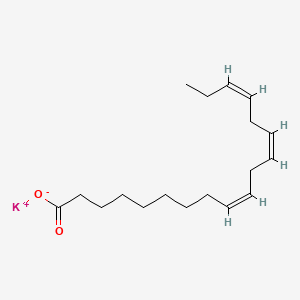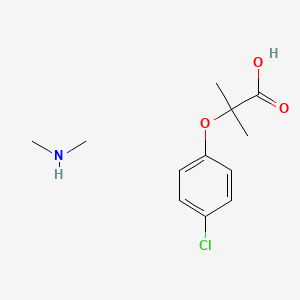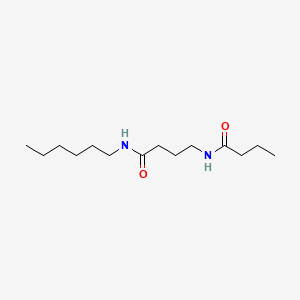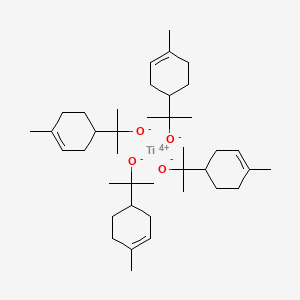
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Condensation reactions: Involving the reaction of triazole derivatives with pyrimidine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow synthesis: Implementing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and catalysis.
作用機序
The mechanism of action of 2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(1,5-c)pyrimidine: A parent compound with similar structural features.
2-Methyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one: A closely related derivative with a single methyl group.
Uniqueness
2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one is unique due to the presence of two methyl groups, which may influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to similar compounds.
特性
CAS番号 |
72411-36-0 |
|---|---|
分子式 |
C7H8N4O |
分子量 |
164.16 g/mol |
IUPAC名 |
2,7-dimethyl-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-9-5(2)10-11(6)7(12)8-4/h3H,1-2H3,(H,8,12) |
InChIキー |
BLKLKVONQDFOTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=NN2C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


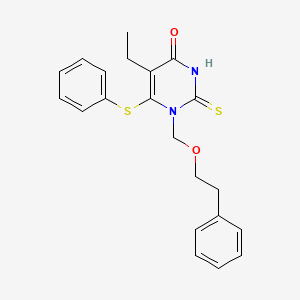

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
